N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound that features a thiadiazole ring and a benzotriazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves the condensation of appropriate thiadiazole and benzotriazine derivatives under controlled conditions. One common method includes the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with 4-oxo-1,2,3-benzotriazine-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzotriazine moiety can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in solvents like tetrahydrofuran or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The benzotriazine moiety may also contribute to the compound’s biological effects by binding to DNA or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: A thiadiazole derivative with similar structural features.
4-Oxo-1,2,3-benzotriazine-3-carboxylic acid: A benzotriazine derivative used in the synthesis of the target compound.
Uniqueness
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is unique due to the combination of the thiadiazole and benzotriazine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H18N6O2S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
InChI |
InChI=1S/C16H18N6O2S/c1-16(2,3)14-19-20-15(25-14)17-12(23)8-9-22-13(24)10-6-4-5-7-11(10)18-21-22/h4-7H,8-9H2,1-3H3,(H,17,20,23) |
InChI Key |
ZDTUDGZRWVCAQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.